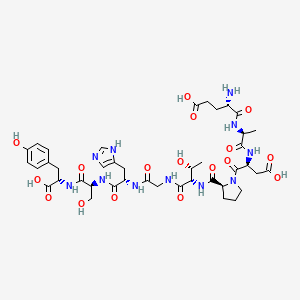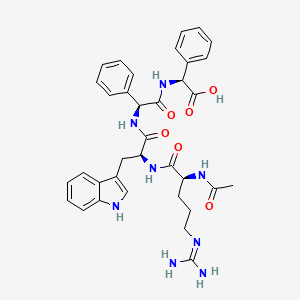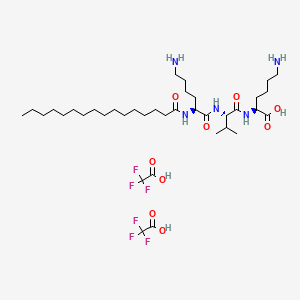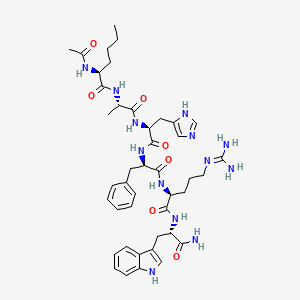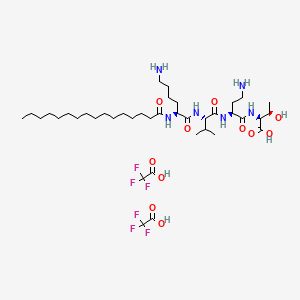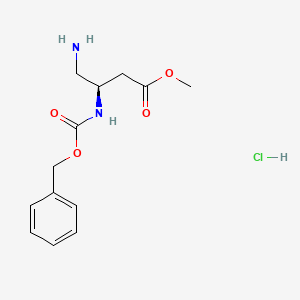
Z-Dbu-OMe.HCl (R)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Dbu-OMe.HCl ®, also known as ®-methyl 4-amino-3-(benzyloxycarbonylamino)butanoate hydrochloride, is a chemical compound with the molecular formula C13H19ClN2O4 and a molecular weight of 302.75 g/mol . This compound is an amino acid derivative and is commonly used in peptide synthesis and other organic synthesis applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Dbu-OMe.HCl ® typically involves the protection of the amino group of an amino acid derivative, followed by esterification and subsequent hydrochloride salt formation. One common method involves the use of carbodiimide coupling agents such as EDC-HCl in the presence of a base like DIEA (diisopropylethylamine) to form the ester bond . The reaction is carried out in a solvent mixture of dichloromethane and dimethylformamide at low temperatures to minimize epimerization.
Industrial Production Methods
Industrial production of Z-Dbu-OMe.HCl ® follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Z-Dbu-OMe.HCl ® undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Coupling Reactions: Carbodiimide coupling agents like EDC-HCl and bases like DIEA are commonly used.
Major Products Formed
Substitution Reactions: Substituted amino acid derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Coupling Reactions: Peptides and peptide derivatives.
Applications De Recherche Scientifique
Z-Dbu-OMe.HCl ® has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Z-Dbu-OMe.HCl ® involves its role as a building block in peptide synthesis. It participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid or peptide. This reaction is typically catalyzed by carbodiimide coupling agents and occurs under mild conditions to prevent epimerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-L-Phg-Val-OMe: Another amino acid derivative used in peptide synthesis.
Z-L-Dbu-OMe: A similar compound without the hydrochloride salt form.
Uniqueness
Z-Dbu-OMe.HCl ® is unique due to its specific stereochemistry (R configuration) and the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in peptide synthesis reactions. Its hydrochloride salt form enhances its solubility and ease of handling in various synthetic applications .
Propriétés
IUPAC Name |
methyl (3R)-4-amino-3-(phenylmethoxycarbonylamino)butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIOGFXVTYUMCY-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CN)NC(=O)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)
